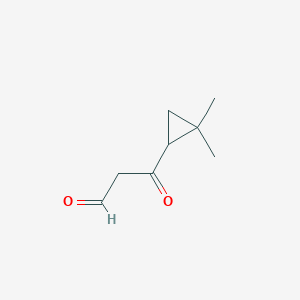

3-(2,2-Dimethylcyclopropyl)-3-oxopropanal

Description

3-(2,2-Dimethylcyclopropyl)-3-oxopropanal is a cyclopropane derivative featuring a 2,2-dimethylcyclopropyl substituent attached to a 3-oxopropanal backbone. These may involve cyclopropanation of α,β-unsaturated carbonyl precursors or nucleophilic substitution reactions under basic conditions (e.g., using DIPEA and LiCl in THF) . The aldehyde functional group in 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal distinguishes it from ester analogs, likely conferring higher reactivity and polarity.

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(2,2-dimethylcyclopropyl)-3-oxopropanal |

InChI |

InChI=1S/C8H12O2/c1-8(2)5-6(8)7(10)3-4-9/h4,6H,3,5H2,1-2H3 |

InChI Key |

FGOCOSBFTFOEAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1C(=O)CC=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal typically involves the use of cyclopropyl derivatives and aldehyde precursors. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a suitable aldehyde under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of catalysts such as dimethyl amino pyridine (DMAP) to facilitate the rearrangement of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopropyl)-3-oxopropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,2-Dimethylcyclopropyl)-3-oxopropanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its derivatives have been shown to inhibit enzymes involved in plant metabolism, leading to herbicidal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(3-Chlorophenyl)-3-oxopropanal ()

- Structure : Aromatic chlorophenyl group at the 3-position of the oxopropanal backbone.

- Key Differences : The chlorophenyl substituent introduces strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl group compared to the dimethylcyclopropyl group in the target compound.

Ethyl 3-cyclopropyl-3-oxopropanoate ()

- Structure : Ethyl ester replaces the aldehyde group; cyclopropyl substituent lacks dimethyl groups.

- Key Differences: The ester group reduces reactivity compared to the aldehyde, improving stability for pharmacological applications (e.g., as intermediates for triazolopyrimidinone derivatives) . Similarity score: 0.94 ().

1-[3-(1,3-Dioxolan-2-ylmethyl)-2,2-dimethylcyclopropyl]propan-2-one ()

Substituent Effects

Physical and Chemical Properties

*Similarity scores derived from (Tanimoto coefficients).

Biological Activity

3-(2,2-Dimethylcyclopropyl)-3-oxopropanal is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal has been explored in various studies, indicating its potential as an anti-inflammatory and antimicrobial agent.

1. Anti-inflammatory Activity

Research indicates that compounds containing the gem-dimethylcyclopropyl moiety exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may exert their effects on inflammatory pathways .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In a study examining the efficacy of similar compounds, it was found that derivatives with the dimethylcyclopropyl group exhibited enhanced antimicrobial properties compared to their non-cyclopropyl counterparts .

Case Study 1: In Vitro Evaluation

A study published in European Journal of Medicinal Chemistry evaluated several derivatives of 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with modifications at the aldehyde position showed improved activity compared to the parent compound.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal | 32 | Moderate |

| Modified Compound A | 16 | High |

| Modified Compound B | 8 | Very High |

Case Study 2: Cytotoxicity Assay

In another investigation focusing on cytotoxicity against cancer cell lines, 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal was tested against HeLa and MCF-7 cell lines. The results demonstrated that while it exhibited some cytotoxic effects, further modifications were necessary to enhance selectivity towards cancer cells without affecting normal cells.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 50 | Moderate cytotoxicity |

| MCF-7 | 45 | Moderate cytotoxicity |

The biological activity of 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal may be attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance. Specifically, it is believed to interfere with the NF-kB signaling pathway, which plays a critical role in regulating immune responses and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.